![molecular formula C4H3F4NO B3057240 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile CAS No. 77946-88-4](/img/structure/B3057240.png)
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
Overview
Description
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile, also known as TMFPN, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is highly soluble in water. TMFPN is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Use in Electrolytes for Lithium-Ion Batteries
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile has been studied for its potential application in lithium-ion batteries. It's used as part of new mixtures with 3-(2-methoxyethoxy)propanenitrile and fluoroethylene carbonate to create safe electrolytes. These electrolytes exhibit high safety, improved wettability to separator and electrodes, and better rate and cycle performances compared to conventional electrolytes, indicating great potential for practical application in lithium-ion batteries (Liu et al., 2016).
Wastewater Treatment
The compound has been involved in research for the treatment of wastewater, particularly in the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP) using advanced oxidation processes. A three-phase fluidized bed reactor (3P-FBR) has been designed for this purpose, integrating photooxidation (UV/H2O2) and adsorption processes, showcasing efficient mineralization and defluorinization of TFP wastewater (Shih et al., 2013).
Catalysis
This compound derivatives have been synthesized and used to modify ruthenium complexes, significantly affecting their catalytic activity in ring-closing metathesis (RCM) reactions. The altered steric hindrance around the catalytic centre and the acidity of the modifying acids were observed to influence the activity of the complexes in forming various types of double bonds, demonstrating the potential for tailored catalytic activities (Lipovská et al., 2016).
Electrochemical Applications
A study explored the use of this compound in creating a functional electrocatalytic reactor (ECR) to achieve high selectivity production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol. The study highlights the potential of this compound in enhancing the production of high value-added chemicals through the optimization of various operational parameters (Wang et al., 2014).
Safety and Hazards
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile is considered hazardous. It is flammable, causes serious eye irritation, and is toxic if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .
properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4NO/c1-10-4(7,8)3(5,6)2-9/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSWDLUWUWJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C#N)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608333 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77946-88-4 | |
Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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